1-Chloro-4-(cyclopentyloxy)benzene
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Overview
Description
1-Chloro-4-(cyclopentyloxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(cyclopentyloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with cyclopentanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the etherification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(cyclopentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in cyclohexane derivatives.
Scientific Research Applications
1-Chloro-4-(cyclopentyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(cyclopentyloxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
1-Chloro-4-ethoxybenzene: Contains an ethoxy group, offering different reactivity and properties.
1-Chloro-4-propoxybenzene: Features a propoxy group, leading to variations in chemical behavior.
Uniqueness: 1-Chloro-4-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-chloro-4-cyclopentyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQKQCBLRSMFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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